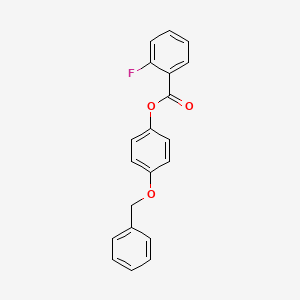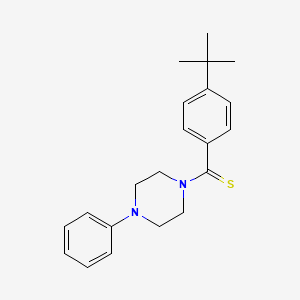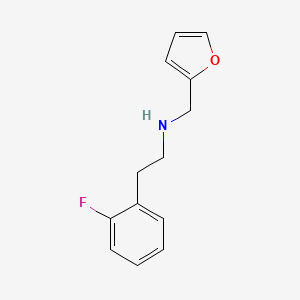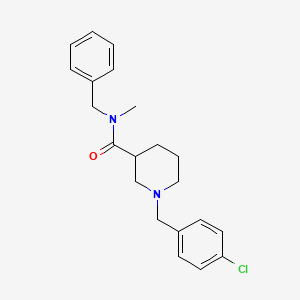![molecular formula C25H27N3O4S B14920762 N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14920762.png)
N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a phenoxybenzyl group, a piperazine ring, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with piperazine to form 4-(3-phenoxybenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxybenzyl group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the piperazine ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxybenzyl group may yield a phenoxybenzaldehyde, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenoxybenzyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonyl group may also participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-Piperazinylsulfonyl)phenyl)acetamide
- N-(4-(1-Piperidinylsulfonyl)phenyl)acetamide
- N-(4-(4-Aminophenyl)sulfonyl)phenyl)acetamide
Uniqueness
N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and ability to interact with specific molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C25H27N3O4S/c1-20(29)26-22-10-12-25(13-11-22)33(30,31)28-16-14-27(15-17-28)19-21-6-5-9-24(18-21)32-23-7-3-2-4-8-23/h2-13,18H,14-17,19H2,1H3,(H,26,29) |
InChI Key |
WKKAYNBDFZBALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-2-oxoethyl 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B14920679.png)
![Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate](/img/structure/B14920683.png)
![Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B14920691.png)
![4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B14920696.png)
![(2Z,5E)-5-[3,5-dibromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14920704.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycylglycinate](/img/structure/B14920716.png)
![(4-Benzylpiperidin-1-yl)[1-(4-ethylbenzyl)piperidin-3-yl]methanone](/img/structure/B14920724.png)
![1-(Butan-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B14920732.png)




![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B14920765.png)

